Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester
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Overview
Description
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This particular compound is characterized by its unique structure, which includes a cyclohexyl ring and isohexadecyl ester groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester typically involves the reaction of isohexadecyl alcohol with carbamic acid derivatives. The process may include the following steps:
Formation of Carbamic Acid Derivative: Reacting an amine with carbon dioxide to form the carbamic acid derivative.
Esterification: The carbamic acid derivative is then esterified with isohexadecyl alcohol under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of supercritical carbon dioxide as a solvent may also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols.
Scientific Research Applications
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups may facilitate binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl Carbamate: A simpler ester of carbamic acid, used in various industrial applications.
Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Phenyl Carbamate: Utilized in the production of polymers and coatings.
Uniqueness
Carbamic acid, N-(3-((((isohexadecyloxy)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-, isohexadecyl ester stands out due to its complex structure, which imparts unique physical and chemical properties. Its specific ester groups and cyclohexyl ring make it particularly suitable for specialized applications in research and industry.
Properties
CAS No. |
185529-24-2 |
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Molecular Formula |
C44H86N2O4 |
Molecular Weight |
707.2 g/mol |
IUPAC Name |
2-hexyldecyl N-[3-[(2-hexyldecoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C44H86N2O4/c1-8-12-16-20-22-26-30-38(28-24-18-14-10-3)34-49-41(47)45-37-44(7)33-40(32-43(5,6)36-44)46-42(48)50-35-39(29-25-19-15-11-4)31-27-23-21-17-13-9-2/h38-40H,8-37H2,1-7H3,(H,45,47)(H,46,48) |
InChI Key |
XXRXLPISWRNWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCCCC)CCCCCCCC)C |
Origin of Product |
United States |
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